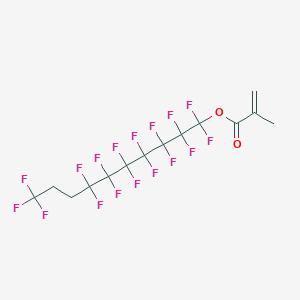
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by its long perfluorinated alkyl chain and a methacrylate group, making it highly hydrophobic and chemically inert. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for specific applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate primarily undergoes addition and polymerization reactions due to the presence of the methacrylate group. It can participate in free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Free Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)
Solvents: Toluene, dichloromethane
Conditions: Typically carried out at elevated temperatures (50-80°C) under inert atmosphere (nitrogen or argon)
Major Products: The major products formed from these reactions are fluorinated polymers and copolymers, which exhibit excellent chemical resistance, low surface energy, and high thermal stability.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of non-stick coatings for laboratory equipment and biomedical devices.
Medicine: Investigated for use in drug delivery systems due to its biocompatibility and chemical inertness.
Industry: Utilized in the production of water and oil-repellent coatings for textiles, papers, and other materials.
Mecanismo De Acción
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate exerts its effects is primarily through its hydrophobic and lipophobic properties. The long perfluorinated chain creates a barrier that repels water and oils, making it an excellent candidate for surface coatings. The methacrylate group allows it to polymerize and form stable, durable films.
Comparación Con Compuestos Similares
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl methacrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl acrylate
Comparison: Compared to similar compounds, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-Heptadecafluorodecyl 2-methylprop-2-enoate has a longer perfluorinated chain, which enhances its hydrophobic properties. This makes it more effective in applications requiring extreme water and oil repellency. Additionally, the methacrylate group provides better polymerization characteristics compared to acrylate groups, resulting in more robust and durable polymers.
Propiedades
Número CAS |
64130-99-0 |
|---|---|
Fórmula molecular |
C14H9F17O2 |
Peso molecular |
532.19 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,10,10,10-heptadecafluorodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H9F17O2/c1-5(2)6(32)33-14(30,31)13(28,29)12(26,27)11(24,25)10(22,23)9(20,21)7(15,16)3-4-8(17,18)19/h1,3-4H2,2H3 |
Clave InChI |
UIQCRIFSBWGDTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC(C(C(C(C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



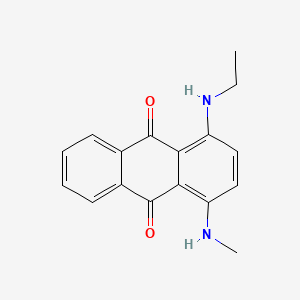
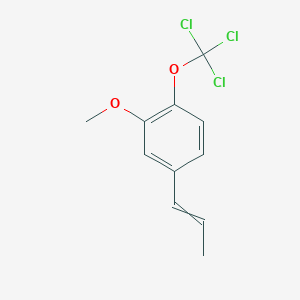
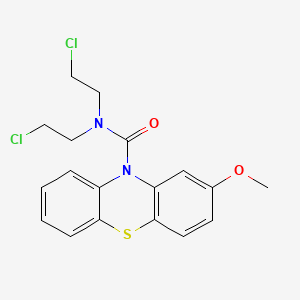

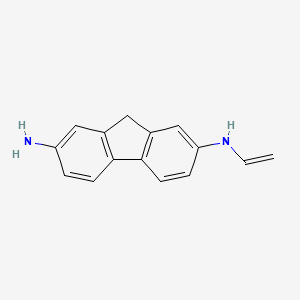

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
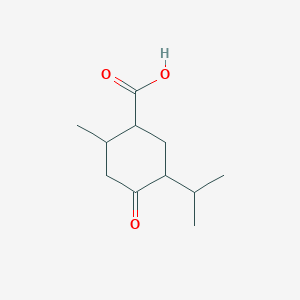
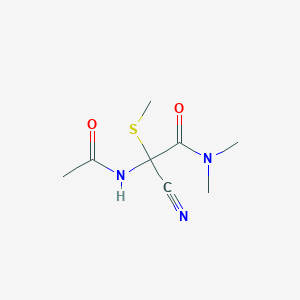
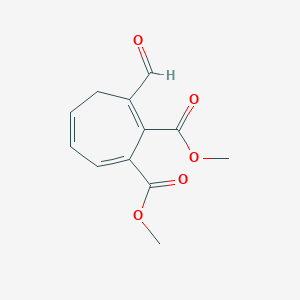
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
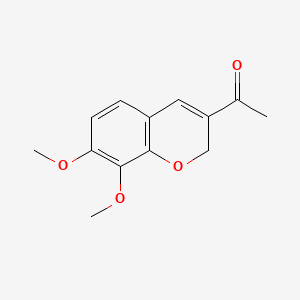
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
